molecular formula C16H10N2O7S B4796059 (1,3-Dioxoisoindol-2-yl) 3-methyl-2-oxo-1,3-benzoxazole-6-sulfonate

(1,3-Dioxoisoindol-2-yl) 3-methyl-2-oxo-1,3-benzoxazole-6-sulfonate

Cat. No.: B4796059
M. Wt: 374.3 g/mol
InChI Key: IQXMULPFDXGSSP-UHFFFAOYSA-N
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Description

(1,3-Dioxoisoindol-2-yl) 3-methyl-2-oxo-1,3-benzoxazole-6-sulfonate is a complex organic compound that features both isoindoline and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dioxoisoindol-2-yl) 3-methyl-2-oxo-1,3-benzoxazole-6-sulfonate typically involves multi-step organic reactions. One common route includes the condensation of isoindoline-1,3-dione with 3-methyl-2-oxo-1,3-benzoxazole-6-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of complex organic molecules.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dioxoisoindol-2-yl) 3-methyl-2-oxo-1,3-benzoxazole-6-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, where nucleophiles like amines or thiols can replace the sulfonate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of sulfonamide or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1,3-Dioxoisoindol-2-yl) 3-methyl-2-oxo-1,3-benzoxazole-6-sulfonate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological macromolecules, such as proteins or nucleic acids, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a target for pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a valuable component in material science.

Mechanism of Action

The mechanism of action of (1,3-Dioxoisoindol-2-yl) 3-methyl-2-oxo-1,3-benzoxazole-6-sulfonate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1,3-Dioxoisoindol-2-yl) 3-methyl-2-oxo-1,3-benzoxazole-6-sulfonate apart from similar compounds is its dual functionality, combining the properties of both isoindoline and benzoxazole moieties

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 3-methyl-2-oxo-1,3-benzoxazole-6-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O7S/c1-17-12-7-6-9(8-13(12)24-16(17)21)26(22,23)25-18-14(19)10-4-2-3-5-11(10)15(18)20/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXMULPFDXGSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)ON3C(=O)C4=CC=CC=C4C3=O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1,3-Dioxoisoindol-2-yl) 3-methyl-2-oxo-1,3-benzoxazole-6-sulfonate
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(1,3-Dioxoisoindol-2-yl) 3-methyl-2-oxo-1,3-benzoxazole-6-sulfonate
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(1,3-Dioxoisoindol-2-yl) 3-methyl-2-oxo-1,3-benzoxazole-6-sulfonate
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(1,3-Dioxoisoindol-2-yl) 3-methyl-2-oxo-1,3-benzoxazole-6-sulfonate
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(1,3-Dioxoisoindol-2-yl) 3-methyl-2-oxo-1,3-benzoxazole-6-sulfonate
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(1,3-Dioxoisoindol-2-yl) 3-methyl-2-oxo-1,3-benzoxazole-6-sulfonate

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